5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c1-5-12-8(15-14-5)7-3-16-9(13-7)6-2-10-4-11-6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNXMNAHNYZZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C3=CN=CN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole typically involves multi-step processes:
Formation of the Imidazole-Thiazole Intermediate: : Starting with an imidazole derivative, the intermediate is synthesized using thiazole as a reacting partner under conditions favoring the formation of the imidazole-thiazole bond.
Construction of the Oxadiazole Ring: : The intermediate is then subjected to conditions facilitating the cyclization to the 1,2,4-oxadiazole ring, often requiring a dehydrating agent to achieve the desired configuration.
Industrial Production Methods: The industrial production might optimize these synthetic routes further, employing continuous flow reactors and advanced catalysts to maximize yield and purity while reducing waste and reaction time.
Chemical Reactions Analysis
Synthetic Pathways for Oxadiazole-Thiazole-Imidazole Hybrids
The synthesis of such hybrid systems typically involves stepwise cyclization and functional group transformations:
Table 1: Potential Synthetic Routes
Key challenges include regioselectivity in cyclization steps and stability of the imidazole moiety under acidic/basic conditions.
Reactivity Profile
Based on analogous 1,2,4-oxadiazoles and thiazole-imidazole systems:
Nucleophilic Substitution
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The oxadiazole ring’s C-5 position may undergo substitution with amines or thiols under basic conditions (e.g., K₂CO₃/acetone) .
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Example: Reaction with aryl chlorides to form sulfhydryl-linked derivatives (yield: 60–75% in similar systems ).
Electrophilic Aromatic Substitution
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Imidazole’s N-H group directs electrophiles (e.g., nitration, sulfonation) to the C-2/C-5 positions, though steric hindrance from the oxadiazole-thiazole system may limit reactivity.
Coordination Chemistry
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The imidazole nitrogen and oxadiazole oxygen could act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential bioactivity.
Stability and Degradation
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Thermal Stability : Decomposition observed >250°C in related oxadiazoles .
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Hydrolytic Sensitivity : Susceptible to ring-opening under strong acidic/basic conditions due to the oxadiazole’s labile N–O bond.
Research Gaps and Recommendations
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Experimental validation of the proposed synthetic routes using modern techniques (e.g., flow chemistry, mechanochemical grinding ).
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Computational studies (DFT) to predict regioselectivity in substitution reactions.
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Biological screening for antimicrobial or anticancer activity, given the pharmacophoric motifs present.
Scientific Research Applications
Chemistry: : Utilized as a scaffold in the synthesis of more complex molecules, often serving as a key intermediate in the development of pharmaceuticals. Biology : Investigated for its biological activity, possibly as an antimicrobial or anticancer agent due to the presence of pharmacophoric groups. Medicine : Explored for potential therapeutic applications, benefiting from its unique structural features. Industry : Incorporated in materials science, contributing to the development of new materials with desirable physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can be highly variable:
Molecular Targets: : May interact with proteins, enzymes, or nucleic acids, depending on the functionalization.
Pathways Involved: : The pathways are specific to the target and application, ranging from enzymatic inhibition to receptor modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
5-(1H-Imidazol-4-yl)-3-methyl-1,2,4-oxadiazole
- Structure : Lacks the thiazole ring present in the target compound.
- Molecular Formula : C₆H₆N₄O vs. C₉H₇N₅OS for the target compound.
- Key Differences : The absence of the thiazole ring reduces molecular weight (141.17 g/mol vs. ~257.26 g/mol) and alters electronic properties. The thiazole in the target compound may enhance π-π stacking interactions in biological systems .
5-(5-Methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione
- Structure : Replaces the oxadiazole with a triazole-thione group.
- Synthesis : Prepared via hydrazide and thiocyanate reactions under acidic conditions .
- Bioactivity : Demonstrates analgesic and anti-inflammatory activity in rodent models, suggesting that sulfur-containing heterocycles (e.g., thione) may enhance these effects compared to oxadiazoles .
5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate
- Structure : Incorporates a phenyl-tetrazole system instead of oxadiazole-thiazole.
- Properties: Tetrazole rings are known for metabolic stability and hydrogen-bonding capacity, which could influence bioavailability compared to the target compound’s oxadiazole .
Physicochemical Properties
Key Observations :
- Bromophenyl-substituted oxadiazoles exhibit higher melting points (e.g., 114–116°C) due to increased molecular rigidity .
Biological Activity
5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H8N2O4 |
| Molecular Weight | 196.16 g/mol |
| CAS Number | 1355236-40-6 |
| IUPAC Name | 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole |
| Appearance | Powder |
Biological Activity Overview
Recent studies have highlighted the biological activity of oxadiazole derivatives, particularly their antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion is part of a broader class of oxadiazoles known for their pharmacological potential.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that various substituted oxadiazoles demonstrated potent activity against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study: Antitubercular Activity
- A study by Parikh et al. (2020) explored the anti-tubercular effects of substituted oxadiazoles. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against Mycobacterium tuberculosis strain H37Rv .
- Another compound from the same class showed an EC50 value of 0.072 µM with favorable pharmacokinetic properties .
Anticancer Properties
Oxadiazoles have also been investigated for their anticancer potential. Their ability to inhibit cancer cell proliferation has been attributed to various mechanisms, including induction of apoptosis and cell cycle arrest.
- Case Study: Anticancer Activity
- In a review by Villemagne et al. (2020), several oxadiazole derivatives were identified as effective against various cancer cell lines. The study emphasized structural modifications that enhance anticancer activity .
- Specific compounds showed IC50 values in the low micromolar range, indicating significant potency against cancer cells.
The biological activity of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity: Many oxadiazoles act as enzyme inhibitors, blocking critical pathways in microbial and cancer cells.
- Interaction with DNA: Some studies suggest that these compounds can intercalate with DNA or disrupt its replication process.
Summary of Findings
The following table summarizes key findings regarding the biological activity of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole:
Q & A
Q. What are the recommended methods for synthesizing 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole?
A modular approach involving cyclization reactions is typically employed. For example, thiazole and oxadiazole rings can be synthesized separately and coupled via cross-coupling reactions. The imidazole moiety may be introduced using protected precursors (e.g., tert-butyl groups) to avoid side reactions. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical .
Q. How can the molecular structure of this compound be confirmed experimentally?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to assign proton and carbon environments. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography with tools like ORTEP-3 can resolve the 3D structure, particularly for verifying the oxadiazole-thiazole-imidazole connectivity .
Q. What solvent systems are suitable for stabilizing this compound during storage?
Store in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert gas (e.g., argon) to prevent hydrolysis. Avoid protic solvents, as oxadiazole rings are susceptible to nucleophilic attack. Stability studies using HPLC or TLC are recommended to monitor degradation .
Advanced Research Questions
Q. How can researchers design assays to evaluate the bioactivity of this compound against microbial targets?
Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Compare results to known triazole/imidazole derivatives (e.g., fluconazole for fungi). Use structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., methyl groups on oxadiazole) with inhibitory potency .
Q. What computational strategies are effective for predicting binding modes of this compound to target proteins?
Perform molecular docking (e.g., AutoDock Vina) with receptors like cytochrome P450 or fungal lanosterol 14α-demethylase. Validate using molecular dynamics simulations (GROMACS) to assess binding stability. Compare predicted poses with crystallographic data from related oxadiazole-protein complexes (if available) .
Q. How can contradictory data on synthetic yields be resolved?
Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using design of experiments (DoE) frameworks. For example, optimize coupling reactions by testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands. Analyze impurities via LC-MS to identify side products and adjust protecting group strategies .
Q. What techniques are suitable for studying the compound’s electronic properties in drug design?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimentally, UV-Vis spectroscopy and cyclic voltammetry reveal π-π* transitions and redox behavior, which are critical for understanding electron transfer in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
